![molecular formula C35H44N4O14S3 B13720212 3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate is a complex organic molecule with a unique structure. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, making it a versatile compound for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.
Introduction of functional groups: Functional groups such as sulfonate, dioxopyrrolidinyl, and oxobutyl are introduced through specific reactions, including esterification and sulfonation.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors.
Continuous flow processes: Continuous flow processes are employed to enhance efficiency and yield.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound is used in the study of enzyme interactions and protein modifications. Its ability to react with specific amino acid residues makes it useful in biochemical assays and protein labeling.
Medicine
In medicine, the compound has potential applications in drug development and delivery. Its unique structure allows for targeted interactions with biological molecules, making it a candidate for therapeutic agents.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modifying their activity and function. The pathways involved include:
Enzyme inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Protein modification: The compound can react with amino acid residues, leading to changes in protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate: Used in biosensors for antibody and protein capture.
Uniqueness
The uniqueness of 3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate lies in its complex structure and multiple functional groups. This allows for a wide range of chemical reactions and applications, making it a versatile compound in various scientific fields.
Propiedades
Fórmula molecular |
C35H44N4O14S3 |
|---|---|
Peso molecular |
840.9 g/mol |
Nombre IUPAC |
3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate |
InChI |
InChI=1S/C35H44N4O14S3/c1-34(2)17-21(19-55(46,47)48)23-13-25-29(15-27(23)37(34)10-5-7-33(42)53-39-31(40)8-9-32(39)41)52-30-16-28-24(14-26(30)36-25)22(20-56(49,50)51)18-35(3,4)38(28)11-6-12-54(43,44)45/h13-16,21-22H,5-12,17-20H2,1-4H3,(H2-,43,44,45,46,47,48,49,50,51) |
Clave InChI |
YAVQXHOUZLJEEO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=CC3=C(C=C2N1CCCS(=O)(=O)[O-])OC4=CC5=[N+](C(CC(C5=CC4=N3)CS(=O)(=O)O)(C)C)CCCC(=O)ON6C(=O)CCC6=O)CS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)


![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
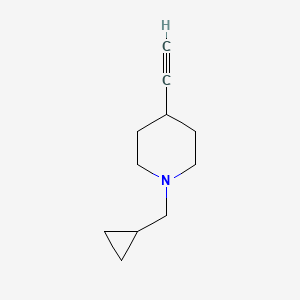
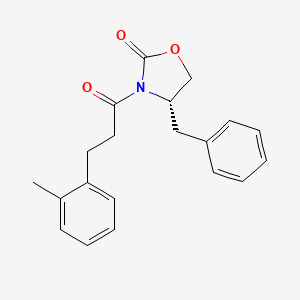
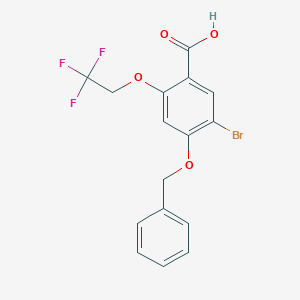
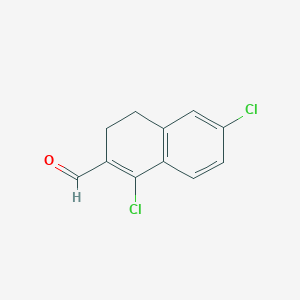

![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
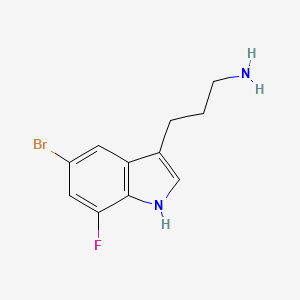
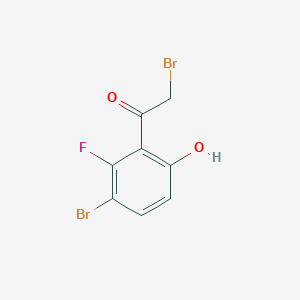
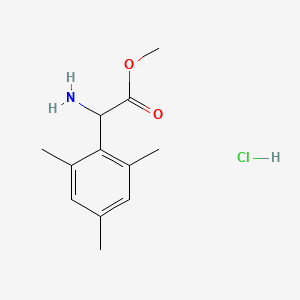
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)
